molecular formula C8H4ClNO2S2 B1420020 2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid CAS No. 1152614-58-8

2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B1420020
CAS No.: 1152614-58-8
M. Wt: 245.7 g/mol
InChI Key: WVWISMXPOCOVOM-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid ( 1152614-58-8) is a high-purity heteroaromatic building block designed for advanced research and development applications . This compound features a molecular formula of C 8 H 4 ClNO 2 S 2 and a molecular weight of 245.71 g/mol, characterized by a carboxylic acid functional group attached to a thiazole ring, which is further substituted with a 5-chlorothiophene moiety . This specific molecular architecture makes it a valuable scaffold in medicinal chemistry, particularly for the synthesis of novel active molecules and as a precursor in drug discovery projects . Its structural components are commonly found in compounds with significant pharmacological potential. The product is offered as a powder and is intended for research applications only (RUO) . It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate safety protocols. For optimal stability, it is recommended that the compound be stored under cold-chain conditions, typically at 2-8°C .

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S2/c9-6-2-1-4(13-6)7-10-3-5(14-7)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWISMXPOCOVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 5-Chlorothiophene-2-carboxylic Acid with Thiazole Derivatives

Method Overview:

This route involves the condensation of 5-chlorothiophene-2-carboxylic acid with appropriate thiazole precursors under dehydrating conditions, often facilitated by coupling agents such as DCC (Dicyclohexylcarbodiimide) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The process typically proceeds via an amide or ester intermediate, followed by cyclization to form the thiazole ring.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
  • Catalyst: Triethylamine or pyridine
  • Temperature: Room temperature to reflux (~25–80°C)
  • Duration: 12–24 hours

Advantages:

  • High yields (~70–85%)
  • Suitable for scale-up
  • Good functional group tolerance

Cyclization of 2-Amino-4-chlorothiophenecarboxylic Acid Derivatives

Method Overview:

This approach involves synthesizing a thiazole ring via cyclization of amino-thiophene derivatives with carbon disulfide or related sulfur sources. The process is based on the Hantzsch thiazole synthesis, which is well-established for heterocycle formation.

Reaction Conditions:

  • Reagents: 2-Amino-4-chlorothiophenecarboxylic acid or its derivatives, carbon disulfide
  • Catalyst: Basic conditions using sodium hydroxide or potassium carbonate
  • Solvent: Ethanol or acetic acid
  • Temperature: 60–100°C
  • Duration: 6–12 hours

Key Considerations:

  • Control of sulfurization step
  • Purification via recrystallization

One-Pot Synthesis via Chlorination and Cyclization (Recent Industrial Method)

Innovative Method:

According to recent patents, a one-pot synthesis has been developed for 5-chlorothiophene-2-carboxylic acid, which can be adapted for the target compound. The process involves:

  • Starting from 2-thiophenecarboxaldehyde
  • Chlorination using chlorine gas or N-chlorosuccinimide (NCS)
  • Controlled addition of sodium hydroxide solution
  • Cyclization and oxidation steps within a single vessel

Reaction Conditions:

Step Reagent Solvent Temperature Duration Notes
Chlorination Cl₂ or NCS Acetone or ethanol 0–30°C 1–3 hours Molar ratio of chlorinating agent to substrate: 1.05:1
Cyclization NaOH Water -10 to 30°C 1–20 hours pH maintained at 1–6
Workup HCl, solvents - - - Recrystallization from ethyl acetate or toluene

Advantages:

  • Simplified process
  • Reduced raw material costs
  • Suitable for large-scale production

Reaction Pathway and Intermediates

The synthesis generally proceeds through the formation of an intermediate 5-chloro-2-thiophenecarboxaldehyde , which then undergoes cyclization with sulfur sources or amines to form the thiazole ring, followed by oxidation to introduce the carboxylic acid functionality.

Key intermediates:

Intermediate Description Role in Synthesis
5-Chloro-2-thiophenecarboxaldehyde Formed via chlorination of thiophene derivatives Precursor for heterocycle formation
2-Amino-4-chlorothiophenecarboxylic acid Amino derivative used in cyclization Building block for thiazole ring
Cyclized thiazole derivatives Result from condensation reactions Core heterocyclic structure

Data Tables Summarizing Preparation Parameters

Preparation Method Key Reagents Solvent Temperature Range Reaction Time Yield Remarks
Heterocyclic condensation 5-Chlorothiophene-2-carboxylic acid + thiazole precursors DMF, DCM Room temp to reflux 12–24 hrs 70–85% Suitable for lab scale
Cyclization with CS₂ 2-Amino-4-chlorothiophenecarboxylic acid Ethanol, acetic acid 60–100°C 6–12 hrs 65–75% Requires sulfur source
One-pot chlorination 2-Thiophenecarboxaldehyde + Cl₂ Acetone, ethanol 0–30°C 1–3 hrs 60–80% Industrial scale

Research Findings and Optimization Strategies

Recent studies emphasize the importance of controlling reaction temperature and molar ratios to optimize yield and purity. For example, the one-pot chlorination and cyclization method benefits from:

  • Precise chlorine dosing to prevent over-chlorination
  • Maintaining reaction temperatures below 30°C to minimize side reactions
  • Using recrystallization solvents like ethyl acetate for high purity

Furthermore, process intensification techniques such as continuous flow reactors have demonstrated increased efficiency and reproducibility, reducing reaction times and waste generation.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are possible, especially at the chlor

Biological Activity

2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid (CAS No. 1152614-58-8) is a heterocyclic compound with significant biological activity. Its structure includes a thiazole ring and a chlorothiophen moiety, which contribute to its pharmacological potential. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C8H4ClNO2S2
Molecular Weight 245.71 g/mol
IUPAC Name This compound
PubChem CID 43156474
Appearance Powder

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit notable antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate radical scavenging activity. In studies, derivatives of thiazole compounds have shown high DPPH radical scavenging ability, suggesting that this compound may also possess similar activities .

Anticancer Potential

There is emerging evidence suggesting that thiazole derivatives can act as potential anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation. While direct studies on this specific compound are scarce, its structural characteristics align with those of known anticancer agents .

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various thiazole derivatives, including those similar to this compound. The synthesized compounds were evaluated for their biological activities using in vitro assays. Results indicated promising antioxidant and antimicrobial activities, highlighting the potential of thiazole derivatives in drug development .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of thiazoles has shown that modifications to the thiophene and thiazole rings can significantly influence biological activity. For example, introducing different substituents on the thiophene ring improved antioxidant capacity and selective toxicity towards cancer cells . This suggests that optimizing the structure of this compound could enhance its therapeutic efficacy.

Comparison with Similar Compounds

Key Physical-Chemical Attributes

  • Solubility: Limited data are available, but the carboxylic acid group suggests moderate solubility in polar solvents.
  • Hazard Profile : Classified with warnings for acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

Comparison with Structurally Similar Thiazole-5-Carboxylic Acid Derivatives

Thiazole-5-carboxylic acid derivatives are pharmacologically significant due to their enzyme inhibitory and bioactive properties. Below is a systematic comparison of the target compound with its analogs, focusing on structural variations, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison of Thiazole-5-Carboxylic Acid Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Biological Activity/Application Key References
Target Compound 5-Chlorothiophen-2-yl at C2, -COOH at C5 245.71 Life science research (unspecified)
Febuxostat 3-Cyano-4-isobutoxyphenyl at C2, -COOH at C5 316.36 Xanthine oxidase inhibitor (gout therapy)
4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid Pyrazine ring at C2, methyl at C4, -COOH at C5 221.23 Not explicitly stated (structural analog)
2-[(4-Fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid 4-Fluorophenoxymethyl at C2, methyl at C4, -COOH at C5 283.30 Not explicitly stated (pharmaceutical intermediate)
2-(Substituted Benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid derivatives Benzylamino group at C2, methyl at C4, -COOH at C5 Varies (~270–300) Xanthine oxidase inhibitors, free radical scavengers
2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid Sulfonamide group at C2, methyl at C4, -COOH at C5 357.85 Not explicitly stated (potential protease inhibition)

Structural and Electronic Differences

  • Chlorothiophene vs.
  • Amino vs. Direct Linkages: Derivatives with benzylamino spacers (e.g., ) exhibit flexible connectivity between aromatic and thiazole rings, unlike the direct thiophene-thiazole linkage in the target compound. This spacer may influence conformational stability and binding kinetics in enzyme inhibition .

Physicochemical Properties and Solubility

  • Molecular Weight and Lipophilicity :
    The target compound’s lower molecular weight (245.71 vs. ~300 for most analogs) suggests better bioavailability. However, its chlorothiophene group increases hydrophobicity compared to pyrazine or sulfonamide-containing derivatives .

  • Acid Dissociation (pKa) : The carboxylic acid group (pKa ~2–3) ensures ionization at physiological pH, enhancing solubility. Derivatives with electron-withdrawing groups (e.g., -CN in febuxostat) may lower pKa further, improving aqueous solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 5-chlorothiophene-2-carboxylic acid derivatives with thiazole intermediates. For example, Suzuki-Miyaura cross-coupling or Hantzsch thiazole synthesis can be employed to introduce the chlorothiophene moiety. Reaction optimization should focus on temperature control (e.g., 60–80°C for Hantzsch reactions) and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling). Purity can be monitored via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the purity and structural identity of this compound be verified?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Compare retention times with standards and ensure ≥95% purity .
  • FTIR : Confirm characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid group, C-S vibrations at ~650 cm⁻¹) .
  • NMR : Assign peaks for the thiophene (δ 6.8–7.2 ppm for aromatic protons) and thiazole (δ 8.1–8.5 ppm for C5-H) moieties .

Q. What are the key physicochemical properties relevant to handling and storage?

  • Methodological Answer : The compound is a solid with a molecular weight of 244.69 g/mol (calculated). Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent degradation. Solubility in DMSO (~10 mg/mL) makes it suitable for biological assays. Stability studies (TGA/DSC) should assess decomposition temperatures .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereoelectronic structure?

  • Methodological Answer : Grow crystals via slow evaporation in DMSO/water (1:1). Use SHELXT for space-group determination and SHELXL for refinement, focusing on anisotropic displacement parameters for the chlorothiophene and thiazole rings. Mercury CSD 2.0 can visualize packing patterns and hydrogen-bonding networks .

Q. What strategies address contradictions in biological activity data (e.g., enzyme inhibition vs. cellular assays)?

  • Methodological Answer : Cross-validate using:

  • In vitro enzymatic assays : Measure IC₅₀ against xanthine oxidase (cf. Febuxostat analogs ).
  • Cell-based assays : Use HEK293 or HepG2 cells to assess cytotoxicity (MTT assay) and target engagement (e.g., ROS detection).
  • Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with enzyme active sites, resolving discrepancies between computational and experimental data .

Q. How can computational methods predict metabolic stability and off-target effects?

  • Methodological Answer : Perform DFT calculations (Gaussian 16) to map electrostatic potentials and HOMO/LUMO orbitals. Use ADMET predictors (e.g., SwissADME) to estimate metabolic pathways (e.g., CYP450 interactions) and blood-brain barrier permeability. Validate with LC-MS/MS metabolite profiling .

Q. What crystallographic challenges arise from twinning or disorder in this compound’s structure?

  • Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine scale factors. For disorder in the chlorothiophene ring, apply PART/SUMP restraints and analyze residual density maps. High-resolution data (≤1.0 Å) from synchrotron sources improve model accuracy .

Q. How does the electronic nature of the 5-chlorothiophene substituent influence reactivity in derivatization?

  • Methodological Answer : The electron-withdrawing chlorine atom activates the thiophene ring for electrophilic substitution (e.g., nitration at C3). Use Hammett constants (σₚ ≈ 0.23) to predict directing effects. Compare with non-chlorinated analogs (e.g., 5-methylthiophene derivatives ) to isolate electronic contributions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid

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